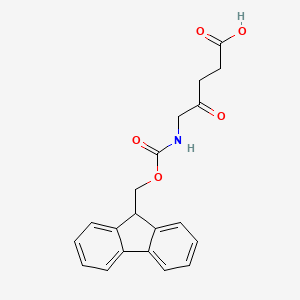

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of glutamic acid . It is also known as Fmoc-5-Ava-OH or Fmoc-5-aminopentanoic acid .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, the Arndt-Eistert protocol was successfully applied starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C20H21NO4 . The InChI code for this compound is InChI=1S/C20H21NO4/c22-19 (23)11-5-6-12-21-20 (24)25-13-18-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)18/h1-4,7-10,18H,5-6,11-13H2, (H,21,24) (H,22,23) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 339.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass of this compound is 339.14705815 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Applications in Solid Phase Synthesis

- Bleicher, Lutz, and Wuethrich (2000) explored the use of derivatives like 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid in solid phase synthesis, highlighting their improved acid stability compared to standard resins. This facilitates the immobilization and modification of carboxylic acids and amines, enabling high-yield product release upon treatment with TFA (Bleicher, Lutz, & Wuethrich, 2000).

Development of Enantiomerically Pure Amino Acids

- Ellmerer-Müller et al. (1998) reported on the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids using an Arndt-Eistert protocol starting from Fmoc α-amino acids. This process is efficient, yielding high-quality amino acids in just two steps (Ellmerer-Müller et al., 1998).

Role in Biosynthesis of Biologically Active Porphyrins

- Shrestha-Dawadi and Lugtenburg (2003) described a scheme for preparing isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of porphyrins like chlorophyll and heme. This research offers insights into photosynthesis and oxygen transport mechanisms (Shrestha-Dawadi & Lugtenburg, 2003).

Use in Peptide Bond Protection

- Johnson, Quibell, Owen, and Sheppard (1993) developed N,O-Bis-Fmoc derivatives as intermediates for peptides with reversibly protected tertiary peptide bonds. This method helps in solid phase peptide synthesis by inhibiting interchain association (Johnson, Quibell, Owen, & Sheppard, 1993).

In Synthesis and Structure of W(CO)5 Complexes

- Kowalski et al. (2009) synthesized W(CO)5 complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid for IR-detectable metal–carbonyl tracers. These complexes showed thermal stability and intense absorption bands, useful in spectroelectrochemistry studies (Kowalski et al., 2009).

Preparation of N-Fmoc-Protected β2-Homoamino Acids

- Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. This process is crucial for the large-scale preparation of Fmoc-β2hXaa-OH for β-peptide syntheses (Šebesta & Seebach, 2003).

Self-Assembled Structures of Fmoc Modified Amino Acids

- Gour et al. (2021) studied the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids. These findings pave the way for designing novel self-assembled architectures with potential applications in various fields (Gour et al., 2021).

Propiedades

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPYMFLIIGLEOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624860 |

Source

|

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid | |

CAS RN |

160111-41-1 |

Source

|

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)